molecular formula C20H27NO3 B5864373 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide

Cat. No.: B5864373
M. Wt: 329.4 g/mol
InChI Key: MEBUEMJSVJZBGV-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide is a complex organic compound with the molecular formula C17H23NO2. This compound is known for its unique structure, which includes a cyclohexene ring, an ethyl chain, and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-3-7-17-10-11-18(19(14-17)23-2)24-15-20(22)21-13-12-16-8-5-4-6-9-16/h3,8,10-11,14H,1,4-7,9,12-13,15H2,2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBUEMJSVJZBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with 1-cyclohexen-1-yl ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

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